molecular formula C14H21NO B11886384 2-[(3-Methoxyphenyl)methyl]azepane CAS No. 68841-07-6

2-[(3-Methoxyphenyl)methyl]azepane

Cat. No.: B11886384
CAS No.: 68841-07-6
M. Wt: 219.32 g/mol
InChI Key: OJEGIPFGVWEOGH-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzyl)azepane is a seven-membered heterocyclic compound that contains a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzyl)azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation which enables the formation of N-aryl azepanes under mild conditions. This reaction proceeds with a broad scope and produces carbon dioxide as a byproduct.

Industrial Production Methods

Industrial production methods for 2-(3-Methoxybenzyl)azepane are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzyl)azepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepane ring into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

2-(3-Methoxybenzyl)azepane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-(3-Methoxybenzyl)azepane exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

2-(3-Methoxybenzyl)azepane can be compared with other seven-membered heterocyclic compounds such as:

    Azepine: Contains a nitrogen atom in a seven-membered ring but lacks the benzyl group.

    Oxepane: Similar structure but with an oxygen atom instead of nitrogen.

    Silepane: Contains a silicon atom in the ring.

    Phosphepane: Contains a phosphorus atom in the ring.

    Thiepane: Contains a sulfur atom in the ring.

The uniqueness of 2-(3-Methoxybenzyl)azepane lies in its specific substitution pattern and the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

68841-07-6

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methyl]azepane

InChI

InChI=1S/C14H21NO/c1-16-14-8-5-6-12(11-14)10-13-7-3-2-4-9-15-13/h5-6,8,11,13,15H,2-4,7,9-10H2,1H3

InChI Key

OJEGIPFGVWEOGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCCCN2

Origin of Product

United States

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